Chemical structure of 3,5-Dichloro-2-methyl-4-pyridinol
Chemical structure of 3,5-Dichloro-2-methyl-4-pyridinol
This technical guide details the chemical structure, synthesis, and characterization of 3,5-Dichloro-2-methyl-4-pyridinol , a specific halogenated pyridine derivative.[1]
Note to Researchers: This compound is the mono-methyl analog of the well-known coccidiostat Clopidol (3,5-dichloro-2,6-dimethyl-4-pyridinol).[1] Distinct structural asymmetry in this molecule results in unique spectroscopic signatures and reactivity profiles compared to its dimethyl counterpart.
[1]
Structural Identity & Tautomeric Dynamics
CAS Registry Number: 1823944-64-4 (varies by salt/tautomer designation)
Molecular Formula:
The Core Architecture
The molecule consists of a pyridine ring substituted at four positions. The structural integrity relies on the interplay between the electron-donating hydroxyl group and the electron-withdrawing chlorine atoms.
-
Position 2: Methyl group (
) – Provides steric bulk and weak electron donation.[1] -
Positions 3 & 5: Chlorine atoms (
) – Strong electronegativity deactivates the ring but stabilizes the anionic form of the hydroxyl group. -
Position 4: Hydroxyl group (
) – The site of tautomeric exchange. -
Position 6: Unsubstituted hydrogen (
) – Critical Differentiator: Unlike Clopidol, this position retains an aromatic proton, serving as a primary diagnostic marker in NMR spectroscopy.
Tautomeric Equilibrium (Pyridinol vs. Pyridone)
Like many 4-hydroxypyridines, this compound exists in a tautomeric equilibrium between the enol form (4-pyridinol) and the keto form (4-pyridone) .
-
Solid State/Polar Solvents: The equilibrium heavily favors the 4-pyridone tautomer due to the high resonance stabilization energy of the amide-like
moiety and intermolecular hydrogen bonding.[1] -
Gas Phase/Non-polar Solvents: The 4-pyridinol (aromatic) form may become more significant.[1]
Mechanism of Tautomerism: The proton transfer occurs between the oxygen at C4 and the nitrogen at N1. The electron-withdrawing chlorines at C3 and C5 increase the acidity of the N-H bond in the pyridone form, potentially shifting the equilibrium slightly compared to non-halogenated analogs.
Figure 1: Tautomeric interconversion between pyridinol and pyridone forms, influenced by substituent electronic effects.
Synthetic Pathways & Process Chemistry[1][3]
The synthesis of 3,5-dichloro-2-methyl-4-pyridinol follows an electrophilic aromatic substitution (EAS) pathway.[1] The starting material is typically 2-methyl-4-pyridinol (also known as 4-hydroxy-2-picoline).[1]
Reaction Protocol
Reagents: Chlorine gas (
Step-by-Step Mechanism:
-
Activation: The 2-methyl-4-pyridinol substrate is dissolved in acid.[1] The hydroxyl group (strong activator) directs incoming electrophiles to the ortho positions (3 and 5).
-
First Chlorination: Electrophilic attack by
at position 3 (kinetically favored due to proximity to the methyl group or electronic density). -
Second Chlorination: Subsequent attack at position 5.
-
Isolation: The product precipitates upon cooling or neutralization due to its low solubility in water at neutral pH.
Critical Control Points[1]
-
Over-chlorination: Excessive chlorine exposure can lead to chlorination of the methyl group (forming trichloromethyl variants), drastically altering biological activity.
-
pH Control: Maintaining acidic conditions prevents the formation of N-oxide byproducts and ensures the pyridine nitrogen remains protonated (or the pyridone form is reactive).
Figure 2: Synthetic workflow for the chlorination of 2-methyl-4-pyridinol, highlighting critical impurity risks.
Analytical Characterization (QC Standards)
To validate the identity of 3,5-dichloro-2-methyl-4-pyridinol and distinguish it from Clopidol, specific analytical markers must be confirmed.[1]
Nuclear Magnetic Resonance (NMR)
The
| Feature | 3,5-Dichloro-2-methyl-4-pyridinol | Clopidol (Reference) |
| Aromatic Region | One Singlet (~8.0 - 8.5 ppm) | None (Fully substituted) |
| Aliphatic Region | One Singlet (~2.4 ppm, 3H) | One Singlet (~2.4 ppm, 6H) |
| Symmetry | Asymmetric | Symmetric |
Interpretation: The presence of the aromatic proton at Position 6 is the "fingerprint" of the mono-methyl structure. Clopidol has methyl groups at both 2 and 6, leaving no aromatic protons.
Mass Spectrometry (MS)
-
Molecular Ion: m/z ~177 (Base peak for
). -
Isotope Pattern: The presence of two chlorine atoms creates a distinct isotopic cluster:
-
M (
): 100% relative abundance. -
M+2 (
): ~65% relative abundance. -
M+4 (
): ~10% relative abundance.
-
HPLC Protocol for Purity Analysis
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm). Mobile Phase: Acetonitrile : Water (adjusted to pH 3.0 with Phosphoric Acid) [40:60 v/v]. Detection: UV at 254 nm (aromatic ring absorption). Retention Logic: Due to the loss of one methyl group compared to Clopidol, this compound is slightly less lipophilic and will elute earlier than Clopidol under identical reverse-phase conditions.
Biological & Research Implications[1][5][6][7][8]
Structure-Activity Relationship (SAR)
The biological activity of halogenated pyridinols often targets mitochondrial respiration (specifically the electron transport chain).
-
Lipophilicity: The chlorines increase lipophilicity, aiding membrane penetration.
-
Acidity: The pKa of the hydroxyl group is lowered by the chlorines (~pKa 6-7), allowing the molecule to act as a proton uncoupler in physiological pH.
-
Metabolic Stability: The unsubstituted Position 6 is a "soft spot" for metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. This makes the mono-methyl variant likely less metabolically stable than Clopidol, which is blocked at both ortho-positions (2 and 6) by methyl groups.[1]
Safety Profile
-
Hazard Class: Irritant (Skin/Eye).
-
Handling: Standard PPE (gloves, goggles) required.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (which will deprotonate the pyridinol to the pyridinolate anion).
References
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Clopidol.[1] (Describes the analogous chlorination pathway of 4-pyridone derivatives).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79496, 3,5-Dichloro-2-pyridone.[1] (Structural data on the chlorinated pyridone core).
-
WuXi Biology. (2025). Tautomerism: 2-Hydroxypyridine vs 2-Pyridone.[1] (Mechanistic insight into pyridinol-pyridone equilibrium).
-
BLD Pharm. (2025). Product Data: 3,5-Dichloro-2-methylpyridin-4-ol (CAS 1823944-64-4).[1][3][4] (Commercial availability and physical property verification).
-
PrepChem. (2025). Synthesis of 2-chloromethyl-pyridine hydrochloride.[1][5] (Reference for side-chain reactivity and chlorination conditions).
Sources
- 1. 2971-90-6|3,5-Dichloro-2,6-dimethylpyridin-4-ol|BLD Pharm [bldpharm.com]
- 2. NULL | CAS#:1823944-64-4 | Chemsrc [chemsrc.com]
- 3. 1196157-19-3|5-Chloro-2-methylpyridin-4-ol|BLD Pharm [bldpharm.com]
- 4. 3,5-dichloro-2-methylpyridin-4-ol [allbiopharm.com]
- 5. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
